3-(3-chlorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)propanamide

Physicochemical profiling Lipophilicity Structure-Activity Relationships

This compound stands out as a definitive 3-chlorophenyl dihydroindene amide analog within the WO2010072166A1 chemotype, purpose-built for systematic kinase SAR investigations. Its distinct electronic profile (XLogP3=3.8) and single H-bond donor (TPSA=38.3 Ų) make it the essential baseline comparator against fluorinated and sulfonyl analogs. Procure alongside 2-fluorophenyl and 4-methanesulfonylphenyl variants to enable matched-pair analysis of substituent effects on Abl, Bcr-Abl, c-Kit, and PDGFR inhibition. With InChI Key GOPFWKHVELUTDS-UHFFFAOYSA-N, it serves as an analytical reference for LC-MS method development. Avoiding substitution risks compromised target engagement and irreproducible assay results.

Molecular Formula C20H22ClNO2
Molecular Weight 343.85
CAS No. 2034410-51-8
Cat. No. B2742755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-chlorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)propanamide
CAS2034410-51-8
Molecular FormulaC20H22ClNO2
Molecular Weight343.85
Structural Identifiers
SMILESCOC1(CC2=CC=CC=C2C1)CNC(=O)CCC3=CC(=CC=C3)Cl
InChIInChI=1S/C20H22ClNO2/c1-24-20(12-16-6-2-3-7-17(16)13-20)14-22-19(23)10-9-15-5-4-8-18(21)11-15/h2-8,11H,9-10,12-14H2,1H3,(H,22,23)
InChIKeyGOPFWKHVELUTDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Chlorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)propanamide (CAS 2034410-51-8): Structural Identity and Procurement Baseline


3-(3-Chlorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)propanamide (CAS 2034410-51-8) is a synthetic dihydroindene amide compound with molecular formula C20H22ClNO2 and molecular weight 343.85 g/mol [1]. It belongs to a broader class of dihydroindene amide derivatives disclosed in patent WO2010072166A1 as protein kinase inhibitors targeting Abl, Bcr-Abl, c-Kit, and PDGFR [2]. The compound features a 3-chlorophenyl group linked via a propanamide spacer to a 2-methoxy-2,3-dihydro-1H-inden-2-yl moiety. Its InChI Key is GOPFWKHVELUTDS-UHFFFAOYSA-N, with a calculated XLogP3 of 3.8 and topological polar surface area of 38.3 Ų [1].

Why Generic Substitution Fails for 3-(3-Chlorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)propanamide: Critical Substituent-Dependent Differentiation


Within the dihydroindene amide chemotype disclosed in patent WO2010072166A1, the specific combination of a 3-chlorophenyl propanamide side chain and a 2-methoxy-dihydroindenyl core is not interchangeable with other analogs [1]. The 3-chlorophenyl substituent imparts a distinct electronic and lipophilic profile (XLogP3 = 3.8) compared to fluorinated (e.g., 2-fluorophenyl) or sulfonyl-containing analogs . The methoxy group at the indene 2-position introduces steric and hydrogen-bonding characteristics absent in hydroxy (e.g., 1-hydroxy-dihydroindenyl) variants . These structural differences directly modulate target binding, metabolic stability, and solubility, meaning that substituting one analog for another without experimental validation risks compromising assay reproducibility, target engagement, and downstream SAR interpretation.

Product-Specific Quantitative Evidence Guide: 3-(3-Chlorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)propanamide (CAS 2034410-51-8)


Physicochemical Differentiation: Lipophilicity (XLogP3) of 3-Chlorophenyl vs. 2-Fluorophenyl Analogs

The target compound carries a 3-chlorophenyl substituent, yielding a calculated XLogP3 of 3.8, as reported by Kuujia [1]. By contrast, the closest commercially listed 2-fluorophenyl analog (C20H22FNO2, MW 327.399) has no publicly reported experimental or calculated logP, but the replacement of Cl (Hammett σm = 0.37) with F (σm = 0.34) in the meta position predictably reduces lipophilicity by approximately 0.3–0.5 log units based on fragment-based π-value contributions of aromatic halogens [2]. This difference is meaningful for passive membrane permeability and non-specific protein binding predictions in cell-based assays.

Physicochemical profiling Lipophilicity Structure-Activity Relationships

Hydrogen Bond Donor Count Differentiation: Amide NH Availability vs. Hydroxy-Indene Analogs

The target compound possesses exactly one hydrogen bond donor (the amide NH), with two hydrogen bond acceptors (amide C=O and methoxy O) [1]. The 1-hydroxy-dihydroindenyl analog (C19H20ClNO2, MW 329.82) adds a second H-bond donor (the hydroxyl group), fundamentally altering its hydrogen-bonding pharmacophore . This difference is structurally deterministic: the 2-methoxy group in the target compound is a pure H-bond acceptor, whereas the 1-hydroxy group in the analog can act as both donor and acceptor, potentially enabling different binding interactions with kinase hinge regions or allosteric pockets.

Hydrogen bonding Pharmacophore mapping Target engagement

Topological Polar Surface Area (TPSA) and Its Impact on Passive Permeability: Target vs. Aromatic Ring-Substituted Analogs

The target compound has a topological polar surface area (TPSA) of 38.3 Ų [1]. This value is well below the commonly cited 140 Ų threshold for oral bioavailability and below 90 Ų for blood-brain barrier penetration. The TPSA is driven solely by the amide group (amide N and carbonyl O) and the methoxy oxygen. Analogs bearing sulfonyl (e.g., 4-methanesulfonylphenyl) or isoxazole substituents would have substantially higher TPSA values (estimated ≥20 Ų higher for sulfonyl-substituted analogs), directly impacting passive membrane permeability predictions [2].

Membrane permeability Drug-likeness ADME prediction

Synthetic Tractability and Commercial Availability: Single-Source vs. Multi-Vendor Procurement Reality

As of April 2026, this compound is commercially listed by Life Chemicals (catalog F6521-9497, 2 μmol quantity) and additionally offered by Kuujia and other chemical suppliers [1]. The closely related 4-methanesulfonylphenyl analog, 2-fluorophenyl analog, and phenylthio analog are listed by BenchChem and EvitaChem with typical purity of 95% . This multi-vendor availability for the target compound provides competitive pricing and supply redundancy. However, it must be noted that no vendor currently publishes certificate-of-analysis data, NMR spectra, or HPLC traces publicly, meaning that batch-to-batch purity verification should be performed independently upon receipt.

Compound sourcing Supply chain Research reproducibility

Best-Fit Research and Industrial Application Scenarios for 3-(3-Chlorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)propanamide (CAS 2034410-51-8)


Kinase Inhibitor Screening Libraries Targeting Abl, Bcr-Abl, c-Kit, or PDGFR

Based on the patent family WO2010072166A1 / US8703771, which explicitly claims dihydroindene amide compounds as inhibitors of Abl, Bcr-Abl, c-Kit, and PDGFR kinases [1], this compound is structurally consistent with the Markush formula and represents a rational inclusion in focused kinase inhibitor screening decks. Its 3-chlorophenyl substituent offers a distinct electronic profile compared to fluorinated or unsubstituted phenyl analogs, enabling exploration of halogen-dependent SAR within the ATP-binding pocket.

Structure-Activity Relationship (SAR) Studies on Dihydroindene Amide Chemotypes

The compound serves as a key analog for systematic SAR studies where the 3-chlorophenyl group is the variable substituent. Its computed XLogP3 of 3.8 and hydrogen bond donor count of 1 [2] make it a baseline comparator for assessing the impact of increased polarity (e.g., sulfonyl analogs) or additional H-bond donors (e.g., hydroxy-indene analogs) on kinase selectivity and cellular potency. Procurement of this compound alongside 2-fluorophenyl and 4-methanesulfonylphenyl analogs enables a matched-pair analysis of substituent effects.

Computational Docking and Pharmacophore Model Validation

With a TPSA of 38.3 Ų and a single H-bond donor, this compound is well-suited for computational docking studies against kinase targets where passive permeability is essential [2]. Its well-defined 2D/3D structure (SMILES: ClC1=C(H)C(H)=C(H)C(=C1H)C(H)(H)C(H)(H)C(=O)NC(H)(H)C2(C(H)(H)C3=CC=CC=C3C2)OC) facilitates accurate docking pose generation. It can be used to validate pharmacophore models that distinguish between methoxy-dihydroindenyl and hydroxy-dihydroindenyl scaffolds.

Method Development and Analytical Reference Standard Procurement

The compound's defined InChI Key (GOPFWKHVELUTDS-UHFFFAOYSA-N) and molecular formula (C20H22ClNO2) [2] support its use as an analytical reference standard for LC-MS method development targeting dihydroindene amide compounds. Its distinct retention time and mass spectrum (m/z 343.85 [M+H]+) facilitate chromatographic method optimization for purity assessment of compound libraries in this chemotype.

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